molecular formula C10H15NO3 B3033696 4-(Cyclohexylamino)-4-oxobut-2-enoic acid CAS No. 113467-97-3

4-(Cyclohexylamino)-4-oxobut-2-enoic acid

Cat. No.: B3033696
CAS No.: 113467-97-3
M. Wt: 197.23 g/mol
InChI Key: DEWAGGNAHQGYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexylamino)-4-oxobut-2-enoic acid, also known as 4-CAB, is a cyclic amino acid derivative that has been widely studied in the fields of biochemistry and physiology. 4-CAB is a metabolite of the cyclic amino acid tyrosine, which is found in some foods and is an essential amino acid for humans. 4-CAB has been found to have a variety of biochemical and physiological effects, as well as a number of potential applications in scientific research.

Scientific Research Applications

Intramolecular Cyclization

Research by Tyuneva et al. (2011) explored the cyclization of 4-aryl-2-arylamino-4-oxobut-2-enoic acids, which are closely related to 4-(cyclohexylamino)-4-oxobut-2-enoic acid. They found that these compounds can undergo cyclization to form derivatives of 3-aryl-imino-3H-furan-2-ones and other related compounds, highlighting their potential in synthesizing novel organic structures (Tyuneva et al., 2011).

Synthesis of Heterocyclic Compounds

El-Hashash et al. (2015) demonstrated the use of a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material for synthesizing various heterocyclic compounds like pyridazinones and furanones. This suggests that this compound could also serve as a precursor in synthesizing diverse heterocyclic structures with potential biological activities (El-Hashash et al., 2015).

Spectroscopic Characterization and Biological Screening

In a study by Sirajuddin et al. (2015), a compound similar to this compound was synthesized and characterized using various spectroscopic techniques. This research also included an investigation into its interaction with DNA, indicating the potential use of similar compounds in biological studies and drug development (Sirajuddin et al., 2015).

Hemostatic Activity

Pulina et al. (2017) synthesized derivatives of 4-(het)aryl-4-oxobut-2-enoic acid and studied their influence on the blood coagulation system. This indicates the potential application of this compound in medical research, particularly in developing compounds with hemostatic properties (Pulina et al., 2017).

Properties

IUPAC Name

4-(cyclohexylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAGGNAHQGYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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